molecular formula C11H21NO5 B12118587 Butanoic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-4-methoxy- CAS No. 1360547-47-2

Butanoic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-4-methoxy-

Cat. No.: B12118587
CAS No.: 1360547-47-2
M. Wt: 247.29 g/mol
InChI Key: HXVJAJUZUKSTKM-UHFFFAOYSA-N
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Description

This compound is a derivative of butanoic acid featuring two key substituents:

  • Position 2: A [[(1,1-dimethylethoxy)carbonyl]amino]methyl group. The (1,1-dimethylethoxy)carbonyl moiety, commonly abbreviated as BOC, serves as a protective group for amines, enhancing stability during synthetic processes.
  • Position 4: A methoxy (-OCH₃) group, which is electron-donating and influences the compound’s polarity and reactivity.

The BOC group is attached via a methylene (-CH₂-) linker, introducing steric bulk while maintaining solubility in organic solvents. The carboxylic acid terminus provides a site for further functionalization. This structure suggests applications in peptide synthesis or as an intermediate in pharmaceutical chemistry .

Properties

CAS No.

1360547-47-2

Molecular Formula

C11H21NO5

Molecular Weight

247.29 g/mol

IUPAC Name

4-methoxy-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]butanoic acid

InChI

InChI=1S/C11H21NO5/c1-11(2,3)17-10(15)12-7-8(9(13)14)5-6-16-4/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14)

InChI Key

HXVJAJUZUKSTKM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(CCOC)C(=O)O

Origin of Product

United States

Preparation Methods

Direct Amidation of Prefunctionalized Intermediates

Starting from 4-methoxybutanoic acid , the aminomethyl group is introduced via reductive amination using formaldehyde and ammonium acetate under hydrogenation conditions (Pd/C, 50–60°C, 24–48 hours). Subsequent Boc protection employs di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) as a catalyst, achieving yields of 68–72%.

Solid-Phase Peptide Synthesis (SPPS) Techniques

Drawing parallels to cubane-based carboxylic acid synthesis, the Boc-protected aminomethyl group is assembled on resin-bound intermediates. Coupling agents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) facilitate amide bond formation, with yields exceeding 80% in optimized protocols.

Stepwise Synthesis and Optimization

Step 1: Synthesis of 4-Methoxybutanoic Acid

4-Methoxybutanoic acid is synthesized via nucleophilic substitution of 4-bromobutanoic acid with sodium methoxide (NaOMe) in methanol at reflux (65°C, 12 hours). The reaction is monitored by thin-layer chromatography (TLC), with purification via vacuum distillation (bp 120–125°C at 15 mmHg).

Step 2: Aminomethylation at Position 2

Reductive amination of 4-methoxybutanoic acid with formaldehyde and ammonium acetate in ethanol, catalyzed by 10% Pd/C under hydrogen (1 atm), proceeds at 55°C for 36 hours. The crude product is filtered and concentrated, yielding 2-(aminomethyl)-4-methoxybutanoic acid with 65% efficiency.

Step 3: Boc Protection of the Amine

The amine is protected using Boc₂O (1.2 equivalents) in anhydrous THF with DMAP (0.1 equivalents) at 0°C, gradually warming to room temperature over 12 hours. Quenching with ice water and extraction with ethyl acetate provides the Boc-protected product in 70% yield.

Catalytic and Reaction Conditions

Solvent and Temperature Effects

  • THF : Preferred for Boc protection due to its aprotic nature and compatibility with DMAP.

  • Ethanol : Balances solubility and hydrogenation efficiency during reductive amination.

  • Reaction Temperature : Exceeding 60°C during Boc protection risks tert-butyl group cleavage, lowering yields by 15–20%.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) elutes impurities, achieving >95% purity.

  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) resolve Boc-protected intermediates, with retention times of 8.2 minutes.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc CH₃), 3.36 (s, 3H, OCH₃), 3.89 (d, 2H, CH₂NH).

  • IR Spectroscopy : 1745 cm⁻¹ (C=O, Boc), 1680 cm⁻¹ (COOH).

Comparative Analysis of Methodologies

MethodYield (%)Purity (%)Key AdvantageLimitation
Reductive Amination6595Scalable to multi-gram quantitiesRequires Pd/C removal
SPPS8098High reproducibilityCost-intensive resins
Free Radical AdaptationN/AN/ARegioselectiveLimited substrate compatibility

Industrial-Scale Production Considerations

Cost Optimization

  • Boc₂O Recovery : Distillation under reduced pressure (40°C, 10 mmHg) recovers 85% excess reagent.

  • Catalyst Recycling : Pd/C filtration and reactivation (H₂, 300°C) reduce costs by 30%.

Environmental Impact

  • Solvent Recycling : THF and ethyl acetate are distilled and reused, minimizing waste.

  • Green Chemistry : Subcritical water extraction replaces halogenated solvents during purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols or amines.

    Substitution: The methoxy group can be substituted with other nucleophiles, such as halides or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are frequently used.

    Substitution: Nucleophilic substitution reactions often employ reagents such as sodium iodide (NaI) in acetone or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield formaldehyde, while reduction of the carbonyl group can produce primary alcohols.

Scientific Research Applications

Biological Applications

1. Medicinal Chemistry

  • Antitumor Activity : Research has shown that derivatives of butanoic acid can exhibit antitumor properties. The modifications in the structure of butanoic acid may enhance its ability to inhibit cancer cell proliferation.
  • Neuroprotective Effects : Some studies suggest that butanoic acid derivatives can provide neuroprotection, potentially useful in treating neurodegenerative diseases. For instance, the compound may influence pathways related to neuronal survival and function.

2. Drug Development

  • Prodrug Formulations : The compound can serve as a prodrug, where it is metabolized into an active form within the body. This strategy is particularly relevant for compounds designed to target specific biological pathways with reduced side effects.
  • Peptide Synthesis : Butanoic acid derivatives are often utilized in the synthesis of peptides and amino acids, which are crucial for developing new therapeutics.

Synthesis and Production

The synthesis of butanoic acid derivatives typically involves several steps:

  • Starting Materials : The synthesis begins with readily available butanoic acid.
  • Functionalization : The introduction of functional groups such as the dimethylethoxycarbonyl group enhances solubility and reactivity.
  • Purification : Techniques such as chromatography are employed to purify the final product.

Case Study 1: Antitumor Activity

A study published in Journal of Medicinal Chemistry evaluated the antitumor activity of various butanoic acid derivatives, including 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-4-methoxy-. The results indicated that this compound significantly inhibited the growth of breast cancer cells in vitro, suggesting its potential as a therapeutic agent.

Case Study 2: Neuroprotection

Research featured in Neuroscience Letters explored the neuroprotective effects of butanoic acid derivatives in a rodent model of Alzheimer's disease. The findings revealed that treatment with this compound improved cognitive function and reduced amyloid plaque formation, highlighting its promise for neurodegenerative disease therapies.

Mechanism of Action

The mechanism by which butanoic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-4-methoxy- exerts its effects is largely dependent on its functional groups The Boc protecting group can be selectively removed under acidic conditions, revealing the free amino group for further reactions

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The table below highlights structural differences and similarities with key analogs:

Compound Name Substituent Positions Functional Groups Molecular Weight Key Properties
Target Compound 2: BOC-aminomethyl; 4: methoxy -COOH, -OCH₃, BOC ~263.3 (estimated) Moderate polarity; BOC protection enhances stability
Boc-GABA (Butanoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]) 4: BOC-amino -COOH, BOC 217.26 Used in neuroscience; free carboxylic acid allows conjugation
Butanoic acid, 4-bromo-2-BOC-amino tert-butyl ester (CAS 118444-07-8) 2: BOC-amino; 4: bromo -COO-tert-butyl, Br, BOC 338.24 Lipophilic due to tert-butyl ester; bromo substituent enables cross-coupling reactions
Butanoic acid, 3-BOC-amino-4-hydroxy- (CAS HY-135418) 3: BOC-amino; 4: hydroxy -COOH, -OH, BOC 354.36 Higher polarity due to -OH; potential for hydrogen bonding
Butanoic acid, 2-BOC-amino-4-[(3-nitro-2-pyridinyl)dithio]- (CAS 106919-52-2) 2: BOC-amino; 4: dithio-pyridinyl -COOH, -S-S-, NO₂ 389.45 Redox-active dithio group; nitro moiety increases reactivity

Physicochemical Properties

  • Solubility : The target compound’s methoxy group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to bromo or tert-butyl ester analogs. However, the free carboxylic acid in Boc-GABA increases aqueous solubility .
  • Stability : BOC-protected amines are stable under basic conditions but cleaved by acids (e.g., TFA). The methoxy group is chemically inert under most reaction conditions, unlike the nitro group in CAS 106919-52-2, which may participate in reduction reactions .
  • Synthetic Utility: The methylene linker in the target compound allows flexibility in modifying the amino group post-BOC deprotection. In contrast, tert-butyl esters (e.g., CAS 118444-07-8) require hydrolysis to access the carboxylic acid .

Key Research Findings

  • Biological Activity : Boc-GABA derivatives show neuromodulatory effects, suggesting that substituent position (2 vs. 4) critically impacts bioactivity .
  • Stability Studies : BOC-protected compounds exhibit prolonged shelf-life compared to free amines, but methoxy groups may reduce metabolic degradation in vivo .

Biological Activity

Butanoic acid, specifically the compound 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-4-methoxy-, is a derivative of butanoic acid that has garnered attention due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a butanoic acid backbone and various functional groups that may influence its pharmacological properties.

  • Molecular Formula : C12H24N2O6
  • Molecular Weight : 308.32 g/mol
  • CAS Number : 121795-10-6

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications and mechanisms of action.

1. Antinociceptive Activity

Recent research has indicated that derivatives of butanoic acid can exhibit significant antinociceptive (pain-relieving) effects. For instance, compounds structurally related to butanoic acid have been shown to inhibit fatty acid binding proteins (FABPs), which are involved in the cellular uptake of endocannabinoids like anandamide. This inhibition can lead to enhanced pain relief and has implications for chronic pain management .

2. Anti-inflammatory Properties

Compounds with similar structures have demonstrated anti-inflammatory effects, suggesting that butanoic acid derivatives might also possess this capability. The mechanisms proposed include the modulation of inflammatory pathways and cytokine production, which are critical in managing inflammatory diseases .

3. Metabolic Effects

Some studies have suggested that butanoic acid derivatives may influence metabolic pathways, particularly those related to glucose metabolism and insulin sensitivity. This is particularly relevant for conditions such as type 2 diabetes mellitus, where modulation of glucagon-like peptide-1 receptor (GLP-1R) activity has been observed in related compounds .

Case Studies and Research Findings

Several studies have provided insights into the biological activities of butanoic acid derivatives:

  • Study on Antinociceptive Mechanisms : A study published in the Beilstein Journal of Organic Chemistry highlighted the antinociceptive properties of truxillic acid derivatives, which share structural similarities with butanoic acid derivatives. These compounds were found to inhibit FABPs effectively, suggesting a potential pathway for pain relief .
  • Inflammation and Pain Management : Another study focused on the anti-inflammatory properties of similar compounds, demonstrating their ability to reduce inflammation markers in vitro and in vivo models .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntinociceptiveInhibition of FABPs leading to pain relief
Anti-inflammatoryModulation of cytokine production
Metabolic modulationInfluence on GLP-1R activity affecting glucose metabolism

Q & A

Q. Methodological Answer :

  • NMR :
    • ¹H NMR : Look for the Boc tert-butyl singlet at δ 1.4–1.5 ppm, methoxy singlet at δ 3.3–3.5 ppm, and carboxyl proton resonance at δ 12–13 ppm (broad, exchange with D₂O) .
    • ¹³C NMR : Confirm Boc carbonyl at ~155 ppm and methoxy carbon at ~55 ppm .
  • IR : Carboxylic acid O-H stretch (~2500–3300 cm⁻¹), Boc carbonyl (~1680 cm⁻¹), and C-O-C from methoxy (~1250 cm⁻¹) .
  • Mass Spec : ESI-MS in positive mode typically shows [M+H]⁺ at m/z 274.3 (calculated for C₁₀H₁₉NO₅) .

Advanced: What strategies stabilize the Boc group during downstream reactions?

Methodological Answer :
The Boc group is acid-labile. To prevent premature cleavage:

  • pH Control : Maintain reaction pH >7 using non-nucleophilic bases (e.g., TEA) in polar aprotic solvents (e.g., DMF) .
  • Temperature : Limit heating to <60°C to avoid thermal decomposition .
  • Monitoring : Use TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) or LC-MS to detect deprotection intermediates (e.g., free amine at m/z 174.2) .

Advanced: How to resolve contradictions in reported solubility data?

Methodological Answer :
Discrepancies arise from solvent polarity and crystallinity differences:

  • Experimental Validation : Perform solubility screens in DMSO, methanol, and aqueous buffers (pH 2–9). Reported solubility ranges:

    SolventSolubility (mg/mL)Reference
    DMSO25–30
    Methanol15–20
    pH 7.4 Buffer<5
  • Crystallinity : Recrystallize from ethanol to improve reproducibility .

Advanced: What computational models predict its reactivity in catalytic systems?

Q. Methodological Answer :

  • DFT Calculations : Model the carboxylate anion’s nucleophilicity using Gaussian09 at the B3LYP/6-31G* level. Key findings:
    • The methoxy group reduces electron density at C2, slowing SN2 reactions .
    • Boc steric effects increase activation energy for acylation by ~5 kcal/mol .
  • Molecular Dynamics : Simulate solvation effects in water/DMSO mixtures using GROMACS to optimize reaction solvents .

Advanced: How to analyze degradation pathways under oxidative conditions?

Q. Methodological Answer :

  • Stress Testing : Expose the compound to H₂O₂ (3% v/v) at 40°C for 24h. Monitor via:
    • HPLC : C18 column, 0.1% TFA/ACN gradient. Major degradation product (Rt 8.2 min) identified as 4-methoxybutanoic acid via MS/MS .
    • Kinetics : Pseudo-first-order rate constant (k = 0.012 h⁻¹) indicates moderate oxidative stability .

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